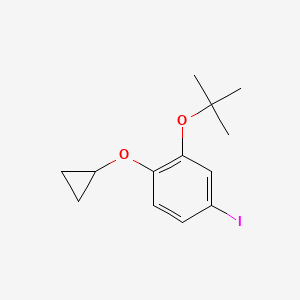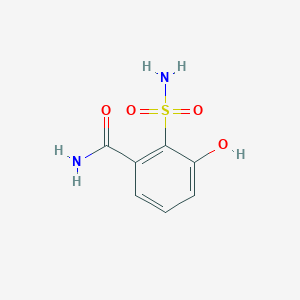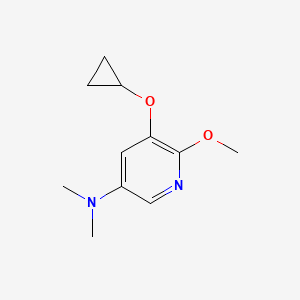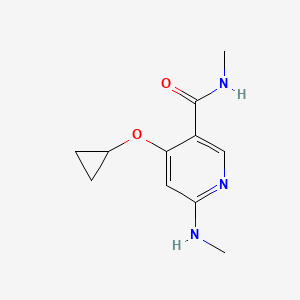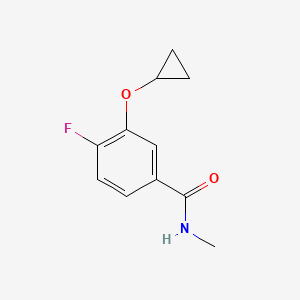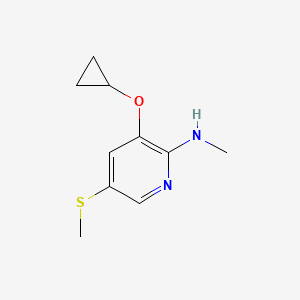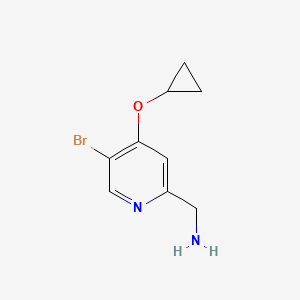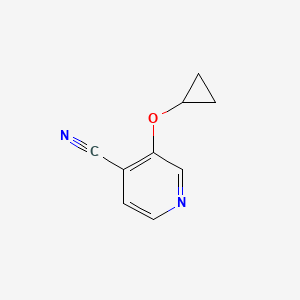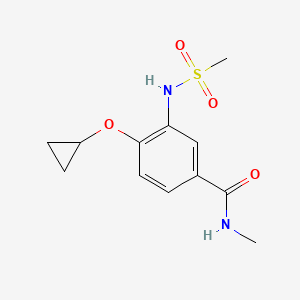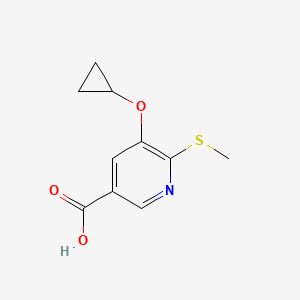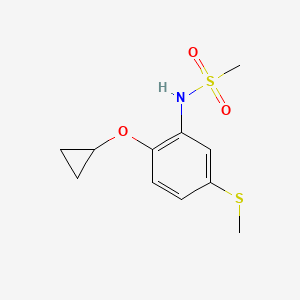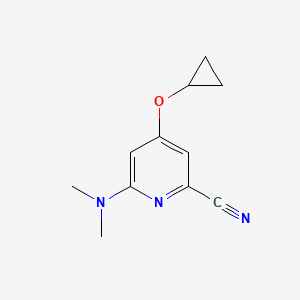
4-Cyclopropoxy-6-(dimethylamino)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-(dimethylamino)picolinonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-6-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . This process is typically catalyzed by gold(I) and can be performed in a stepwise or one-pot fashion. The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-6-(dimethylamino)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines. Substitution reactions can introduce different functional groups, such as alkyl or acyl groups, into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-(dimethylamino)picolinonitrile has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-6-(dimethylamino)picolinonitrile can be compared with other similar compounds, such as 4-Cyclopropoxy-5-(dimethylamino)picolinonitrile and 3-Hydroxy-4-substituted picolinonitriles These compounds share similar structural features but differ in the position of functional groups or the presence of additional substituents
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11-6-10(15-9-3-4-9)5-8(7-12)13-11/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
CAYYDFHNTXXYDW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=N1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


